1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile
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Overview
Description
1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile is a complex organic compound with a molecular formula of C25H23FN4O3S. This compound is notable for its intricate structure, which includes a quinoline core, a piperazine ring, and a cyclopropane moiety. It has been used primarily in research settings to study protein interactions, antibody behavior, and cell biology .
Preparation Methods
The synthesis of 1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile involves multiple steps, typically starting with the preparation of the quinoline core. The process often includes:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and suitable leaving groups.
Cyclopropane Formation: The cyclopropane moiety is typically formed through cyclopropanation reactions, which can involve the use of diazo compounds and transition metal catalysts.
Final Coupling and Functionalization:
Chemical Reactions Analysis
1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the methylsulfonyl group.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form various fused ring systems.
Scientific Research Applications
1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound is employed in studies of protein interactions and cell signaling pathways.
Medicine: Research has explored its potential as an inhibitor of ion channels, particularly sodium channels, which could have implications for neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile involves its interaction with ion channels, particularly sodium channels. The compound binds to the extracellular loop of the receptor, inhibiting ion flow and affecting cellular signaling pathways. This inhibition can modulate various physiological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a simpler structure and different pharmacological properties.
Quinidine: An antiarrhythmic agent, quinidine shares the quinoline core but lacks the piperazine and cyclopropane moieties.
Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin has a similar fluoroquinoline structure but different functional groups and applications.
The uniqueness of this compound lies in its combination of the quinoline core, piperazine ring, and cyclopropane moiety, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C25H23FN4O3S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-[4-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C25H23FN4O3S/c1-34(32,33)30-12-10-29(11-13-30)24(31)21-15-28-22-7-6-19(26)14-20(22)23(21)17-2-4-18(5-3-17)25(16-27)8-9-25/h2-7,14-15H,8-13H2,1H3 |
InChI Key |
WIXZFNIBMHEUJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2C4=CC=C(C=C4)C5(CC5)C#N)F |
Origin of Product |
United States |
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